molecular formula C9H6BrNZn B2852496 2-Quinolylzinc bromide CAS No. 602331-29-3

2-Quinolylzinc bromide

Cat. No. B2852496
M. Wt: 273.44
InChI Key: VGKXFYMZXLMPJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Quinolylzinc bromide is a product used for research purposes. It has a molecular formula of C9H6BrNZn and a molecular weight of 273.44 .

Scientific Research Applications

Synthesis and Structural Analysis

2-Quinolylzinc bromide and its derivatives, such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), have been explored extensively in synthetic chemistry. The synthesis of BAPQ involves oxidative cyclization, resulting in compounds with potential pharmacological applications. These compounds are characterized using a variety of techniques, including NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. Computational studies complement the structural characterization, indicating these compounds' ionic nature with bromide as a counterion and highlighting their low kinetic stability and high reactivity (Faizi et al., 2018).

Bioactive Applications

Quinoline derivatives, such as 1-alkylquinolinium bromides, show a broad spectrum of bioactive and medicinal activities. These compounds exhibit potent antimicrobial and antibiofilm activities against a variety of microorganisms, including Gram-positive and Gram-negative bacteria and fungi. The length of the alkyl substituent significantly influences the compounds' activity, with specific lengths showing the highest antimicrobial and antibiofilm effectiveness (Busetti et al., 2010).

Catalytic Applications in Synthesis

2-Quinolylzinc bromide derivatives serve as key intermediates in catalyzed cross-coupling reactions. These reactions involve the conversion of bromoquinolines to lithium tri(quinolyl)magnesates, which then react with various electrophiles to produce functionalized quinolines. This process represents a convenient approach to synthesizing heteroarylquinolines, contributing to the expansion of quinoline-based chemical space (Dumouchel et al., 2003).

Electrophilic Trapping Reactions

The tandem acylation reactions of 2-quinolylzincates under one-pot reaction conditions facilitate the formation of biologically active compounds and multifunctionalized quinoline derivatives. These reactions demonstrate the versatility of 2-quinolylzinc bromide derivatives in synthesizing complex molecular structures, further highlighting their importance in medicinal and synthetic chemistry (Jeong et al., 2019).

Safety And Hazards

While specific safety data for 2-Quinolylzinc bromide is not available, it’s important to note that similar compounds can pose hazards. For instance, Zinc bromide can cause severe skin burns and eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

bromozinc(1+);2H-quinolin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQVATYSMTRBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[C-]=N2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolylzinc bromide

Citations

For This Compound
3
Citations
T Bunlaksananusorn, P Knochel - The Journal of Organic …, 2004 - ACS Publications
… 2-Alkenylquinoline 7b was obtained in satisfactory yield (60%) through a Pd-catalyzed cross-coupling of 2-quinolylzinc bromide 15b with alkenyl triflate 12 in the presence of LiCl as …
Number of citations: 77 pubs.acs.org
U Grošelj - Targets Heterocycl. Syst, 2015 - soc.chim.it
… Negishi cross-coupling reactions of 158 with 2-pyridylzinc bromide and 2-quinolylzinc bromide furnished compounds 159 and 160, respectively. The following phosphine oxide addition …
Number of citations: 2 www.soc.chim.it
T Bunlaksananurson - 2003 - edoc.ub.uni-muenchen.de
Special thank go to my great lab mates Katja Tappe, Lionel Aufauvre, Andrei Gavriouchine, Viet Anh Vu and Yevgeniy Snitkovskyy for listening my songs and their invaluable help in the …
Number of citations: 2 edoc.ub.uni-muenchen.de

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